molecular formula C12H15Cl2N5O2S B3037412 1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 478032-18-7

1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B3037412
CAS No.: 478032-18-7
M. Wt: 364.3 g/mol
InChI Key: RDINLJGAFXGDIW-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C12H15Cl2N5O2S and its molecular weight is 364.3 g/mol. The purity is usually 95%.
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Biological Activity

1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H14Cl2N6O2S\text{C}_{11}\text{H}_{14}\text{Cl}_2\text{N}_6\text{O}_2\text{S}

This structure features a triazole ring, which is known for its biological relevance and activity.

Antiviral Activity

Research indicates that compounds related to this compound exhibit antiviral properties. A study highlighted its potential as an inhibitor of hepatitis C virus (HCV) entry into host cells. The compound's mechanism involves the disruption of viral entry pathways, making it a candidate for further development in antiviral therapies .

Anticancer Properties

The compound has shown promising anticancer effects in various studies. For instance, derivatives of triazole have been tested against different cancer cell lines. One study reported that certain triazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. A recent investigation revealed that certain triazole derivatives possess significant antibacterial and antifungal effects against standard microbial strains. The activity was assessed using standard antimicrobial susceptibility tests .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes involved in cellular processes.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the compound may facilitate interactions with microbial membranes.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways related to cell proliferation and apoptosis.

Case Studies

StudyFindingsReference
Study on HCV InhibitionDemonstrated effectiveness in preventing HCV entry into cells
Anticancer ActivityShowed IC50 values of 6.2 μM against HCT-116 cells
Antimicrobial TestingExhibited significant antibacterial effects against multiple strains

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N5O2S/c1-17(2)11-15-12(18(3)4)19(16-11)22(20,21)10-7-8(13)5-6-9(10)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDINLJGAFXGDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 3
Reactant of Route 3
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 4
Reactant of Route 4
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 5
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 6
Reactant of Route 6
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

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